molecular formula C16H9ClN2O5 B7787882 2-chloro-5-[(2E)-2-(1,3-dioxoisochromen-4-ylidene)hydrazinyl]benzoic acid

2-chloro-5-[(2E)-2-(1,3-dioxoisochromen-4-ylidene)hydrazinyl]benzoic acid

Cat. No.: B7787882
M. Wt: 344.70 g/mol
InChI Key: YPTPJVTZSGDTLX-CPNJWEJPSA-N
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Description

The compound with the identifier “2-chloro-5-[(2E)-2-(1,3-dioxoisochromen-4-ylidene)hydrazinyl]benzoic acid” is a chemical entity registered in the PubChem database

Preparation Methods

The preparation of 2-chloro-5-[(2E)-2-(1,3-dioxoisochromen-4-ylidene)hydrazinyl]benzoic acid involves specific synthetic routes and reaction conditions. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and a mechanical grinding method . Industrial production methods may vary, but they typically involve large-scale synthesis using similar reaction conditions to ensure consistency and purity.

Chemical Reactions Analysis

2-chloro-5-[(2E)-2-(1,3-dioxoisochromen-4-ylidene)hydrazinyl]benzoic acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxygen or other oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include hydrogen gas or reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or other substituting agents.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

2-chloro-5-[(2E)-2-(1,3-dioxoisochromen-4-ylidene)hydrazinyl]benzoic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-5-[(2E)-2-(1,3-dioxoisochromen-4-ylidene)hydrazinyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-chloro-5-[(2E)-2-(1,3-dioxoisochromen-4-ylidene)hydrazinyl]benzoic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups. The comparison can be based on various factors such as chemical reactivity, biological activity, and industrial applications. Some similar compounds include those listed in the PubChem database as 2-D and 3-D neighbors .

Properties

IUPAC Name

2-chloro-5-[(2E)-2-(1,3-dioxoisochromen-4-ylidene)hydrazinyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2O5/c17-12-6-5-8(7-11(12)14(20)21)18-19-13-9-3-1-2-4-10(9)15(22)24-16(13)23/h1-7,18H,(H,20,21)/b19-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPTPJVTZSGDTLX-CPNJWEJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC3=CC(=C(C=C3)Cl)C(=O)O)C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N\NC3=CC(=C(C=C3)Cl)C(=O)O)/C(=O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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